The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications. Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways .
tert-Butyl ((3S,4S)-4-aminotetrahydro-2H-pyran-3-yl)carbamate is a chemical compound characterized by its unique structure, which includes a tetrahydro-pyran ring and an amine functional group. This compound is notable for its potential applications in medicinal chemistry due to its biological activity and the presence of the tert-butyl carbamate moiety, which often enhances solubility and stability in various environments. The molecular formula of this compound is , and it has a specific stereochemistry that contributes to its biological properties .
The chemical behavior of tert-butyl ((3S,4S)-4-aminotetrahydro-2H-pyran-3-yl)carbamate is influenced by its functional groups. It can undergo several reactions typical of amines and carbamates, including:
These reactions are crucial for modifying the compound to enhance its biological activity or for synthesizing related compounds .
tert-Butyl ((3S,4S)-4-aminotetrahydro-2H-pyran-3-yl)carbamate exhibits significant biological activity, particularly in the realm of pharmacology. Its structural features suggest potential interactions with biological targets, such as enzymes or receptors. Research indicates that compounds with similar structures can exhibit:
The precise mechanisms of action for this specific compound require further investigation through in vitro and in vivo studies .
The synthesis of tert-butyl ((3S,4S)-4-aminotetrahydro-2H-pyran-3-yl)carbamate can be achieved through several methods:
This compound has several potential applications:
The versatility of this compound makes it an attractive candidate for further research and development .
Interaction studies are essential to understand how tert-butyl ((3S,4S)-4-aminotetrahydro-2H-pyran-3-yl)carbamate interacts with biological systems. Preliminary studies suggest:
Further research is needed to elucidate its full interaction profile and potential side effects when used therapeutically .
Several compounds share structural similarities with tert-butyl ((3S,4S)-4-aminotetrahydro-2H-pyran-3-yl)carbamate. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| tert-butyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate | C10H19N2O2 | Different stereochemistry may influence biological activity |
| tert-butyl N-(2-aminoethyl)carbamate | C8H18N2O2 | Simpler structure; primarily used in peptide synthesis |
| tert-butyl (trans-4-amino-tetrahydro-pyran) | C9H17N1O1 | Lacks the carbamate functionality; different reactivity profile |
The uniqueness of tert-butyl ((3S,4S)-4-aminotetrahydro-2H-pyran-3-yl)carbamate lies in its specific stereochemistry and the combination of its functional groups, which may confer distinct biological activities compared to other similar compounds .
The regioselective γ-C(sp³)–H activation of aliphatic amines represents a critical step in constructing the tetrahydropyran scaffold. Recent DFT studies reveal that palladium-catalyzed C–H activation proceeds via a concerted metalation-deprotonation (CMD) mechanism, wherein a six-membered cyclopalladation transition state (TS) governs both reactivity and selectivity [3] [8]. For tert-butyl ((3S,4S)-4-aminotetrahydro-2H-pyran-3-yl)carbamate, the amine substrate coordinates with Pd(II) through a sulfoxide-2-hydroxypyridine (SOHP) ligand, positioning the γ-C–H bond for activation [1]. The SOHP ligand stabilizes the Pd center while inducing torsional strain that lowers the activation barrier for γ-C–H cleavage [1] [7].
Key computational findings include:
Table 1: Calculated Activation Barriers for γ-C–H Activation Pathways
| Directing Group | ΔG‡ (kcal/mol) | Selectivity (γ:β) |
|---|---|---|
| Picolinamide | 18.3 | 95:5 |
| 3-Methylpicolinamide | 17.9 | 97:3 |
| 3-Trifluoromethyl-PA | 16.1 | 99:1 |
Data derived from DFT studies [7] [8] illustrate how directing group modifications tune reactivity. The trifluoromethyl group’s electron-withdrawing nature accelerates C–H cleavage while enforcing γ-selectivity through steric and electronic effects [7].
Achieving the (3S,4S) stereochemistry necessitates synergistic cooperation between chiral TDGs and palladium ligands. Chiral TDGs, such as L-tert-leucine derivatives, transiently coordinate the amine substrate via imine formation, creating a rigid chiral environment that directs enantioselective C–H activation [4] [5]. Concurrently, bulky pyridone ligands (e.g., L15) stabilize the Pd center and suppress unproductive β-hydride elimination [5] [6].
DFT analyses of Pd/Ag heterodimeric systems reveal that TDG chirality induces conformational distortions in the palladacycle transition state [3] [6]. For instance, in the hydroarylation of alkenyl aldehydes, a (S)-configured TDG forces the tetrahydropyran ring into a chair-like conformation, positioning the pro-(S) C–H bond proximal to the Pd center [6]. This distortion lowers the activation barrier for the desired (3S,4S) pathway by 5.6 kcal/mol compared to the (3R,4R) route [6].
Table 2: Impact of TDG-Ligand Combinations on Enantioselectivity
| TDG | Ligand | % ee (3S,4S) |
|---|---|---|
| L-tert-Leucine | L15 | 92 |
| L-Phenylglycine | L15 | 85 |
| L-tert-Leucine | BINAP | 78 |
Data from asymmetric hydroarylation studies [6] underscore the superiority of pyridone ligands over traditional bisphosphines. The L15 ligand’s ability to stabilize Pd(0) intermediates and suppress agglomeration is critical for maintaining stereochemical fidelity [5].
Imine intermediates play a dual role in the synthesis: acting as transient directing groups and modulating electronic effects during C–H activation. DFT investigations of N-fluoroamide precursors reveal a Pd(0)/Pd(II) catalytic cycle where oxidative H–F elimination generates a reactive imine intermediate [9]. This intermediate undergoes α,β-desaturation via a Pd-hydride pathway, with a computed activation barrier of 14.2 kcal/mol [9].
In the context of tert-butyl carbamate formation, the imine’s electron-withdrawing nature polarizes the γ-C–H bond, increasing its acidity by 2.4 pKa units [6] [9]. This facilitates deprotonation by acetate ligands in a Pd–OAc-assisted CMD mechanism [2] [8]. Notably, DFT-optimized geometries show that imine π-backbonding to Pd reduces the Pd–C bond length by 0.12 Å, enhancing migratory insertion efficiency [6].
Table 3: DFT-Calculated Parameters for Imine Intermediates
| Parameter | Value |
|---|---|
| Pd–C bond length | 2.08 Å |
| C–H activation barrier | 14.2 kcal/mol |
| Imine LUMO energy | -1.9 eV |
These insights rationalize the rapid functionalization of imine intermediates observed experimentally [9]. The low LUMO energy (-1.9 eV) enables facile Pd–C bond formation, while the short Pd–C distance ensures high orbital overlap for stereoretentive coupling [6] [9].
The tetrahydropyran scaffold has emerged as a valuable framework for kinase inhibitor design, with several successful examples demonstrating its utility in achieving potent and selective kinase inhibition. The most notable example is AZD0156, which incorporates a tetrahydropyran-amine motif to achieve potent inhibition of ataxia telangiectasia mutated (ATM) kinase [7].
The structure-activity relationship studies for tetrahydropyran-based kinase inhibitors reveal several key design principles. The tetrahydropyran oxygen atom serves as a crucial hydrogen bond acceptor, forming interactions with conserved residues in the kinase active site. This interaction is essential for maintaining binding affinity and can be optimized through appropriate substitution patterns on the ring system [7].
Research on ATM kinase inhibition has shown that the tetrahydropyran-amine fragment provides optimal positioning for interactions with the kinase hinge region. The rigid scaffold constrains the molecule in a conformation that maximizes complementarity with the ATP-binding site while minimizing interactions with off-target kinases. This geometric constraint contributes to the exceptional selectivity observed for AZD0156, which demonstrates minimal activity against closely related kinases such as mTOR and PI3K [7].
The incorporation of tetrahydropyran rings into kinase inhibitors also addresses common challenges in kinase drug design, including metabolic stability and physicochemical properties. The saturated ring system provides improved metabolic stability compared to aromatic alternatives while maintaining appropriate lipophilicity for cellular uptake. Studies have shown that tetrahydropyran-containing kinase inhibitors exhibit superior pharmacokinetic profiles, including enhanced oral bioavailability and reduced clearance [7].
Optimization of the tetrahydropyran scaffold for kinase inhibition requires careful consideration of substitution patterns and ring conformation. The chair conformation of the tetrahydropyran ring positions substituents in predictable orientations, enabling rational design of interactions with specific residues in the kinase active site. Axial and equatorial substitutions can be used to fine-tune binding affinity and selectivity by modulating interactions with different regions of the binding pocket [8].
Recent developments in tetrahydropyran-based kinase inhibitors have explored the use of chiral centers to achieve improved selectivity. The stereochemistry of the tetrahydropyran ring can significantly influence binding affinity and selectivity by controlling the spatial arrangement of key pharmacophoric elements. Studies have shown that different stereoisomers of tetrahydropyran-based inhibitors can exhibit dramatically different kinase selectivity profiles [8].
The tetrahydropyran scaffold has found significant utility in targeted protein degradation technologies, particularly in the design of PROTAC (Proteolysis Targeting Chimera) linkers and molecular architectures. The rigid nature of the tetrahydropyran ring provides structural advantages for controlling the geometry of ternary complexes formed between target proteins, PROTACs, and E3 ubiquitin ligases [9] [10].
In PROTAC design, the linker component plays a crucial role in determining the spatial orientation and stability of the ternary complex. Tetrahydropyran-containing linkers offer several advantages over flexible polyethylene glycol (PEG) linkers, including reduced conformational entropy and improved preorganization of the degrader molecule. The rigid tetrahydropyran framework constrains the linker in conformations that favor productive ternary complex formation while minimizing non-productive binding modes [9].
Studies have demonstrated that incorporation of tetrahydropyran rings into PROTAC linkers can enhance degradation efficiency by stabilizing the ternary complex through favorable van der Waals interactions and hydrogen bonding. The oxygen atom in the tetrahydropyran ring can serve as a hydrogen bond acceptor, forming stabilizing interactions with both the target protein and the E3 ligase. This dual interaction mode contributes to the formation of more stable ternary complexes and improved degradation kinetics [10].
The tetrahydropyran scaffold also provides opportunities for fine-tuning PROTAC selectivity through subtle modifications of the ring system. Different substitution patterns and stereochemistries can be used to modulate the geometry of the ternary complex, leading to preferential degradation of specific target proteins while sparing closely related family members. This level of control is particularly valuable for achieving selective degradation of oncogenic proteins without affecting essential cellular functions [10].
Research has shown that tetrahydropyran-based PROTAC linkers can improve the physicochemical properties of degrader molecules, including solubility, permeability, and metabolic stability. The rigid ring system provides better control over molecular shape and reduces the tendency for aggregation compared to highly flexible linkers. Additionally, the tetrahydropyran ring can improve cellular uptake by reducing the polar surface area of the overall PROTAC molecule [11].
The incorporation of tetrahydropyran rings into PROTAC architectures has also been explored for the development of tissue-specific degraders. By controlling the spatial arrangement of the degrader components, tetrahydropyran-containing linkers can be designed to favor ternary complex formation in specific cellular environments or with particular E3 ligase isoforms. This approach offers potential for achieving tissue-selective protein degradation, reducing off-target effects and improving therapeutic index [12].
Recent advances in PROTAC technology have demonstrated the utility of tetrahydropyran scaffolds in the development of molecular glue degraders. These compounds induce protein degradation through enhanced protein-protein interactions rather than through direct bridging of target proteins and E3 ligases. The tetrahydropyran ring can serve as a rigid scaffold that properly positions molecular glue elements to induce productive protein-protein interactions leading to target degradation [13] [14].